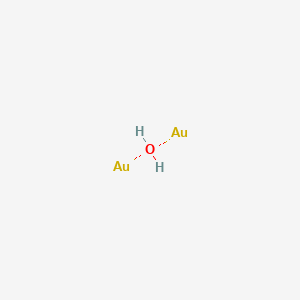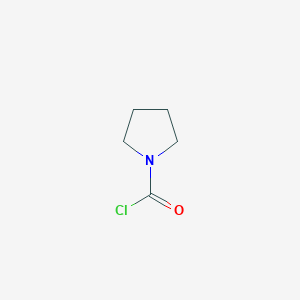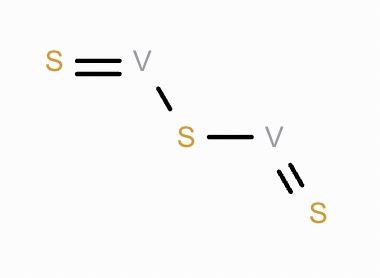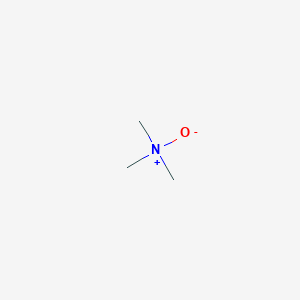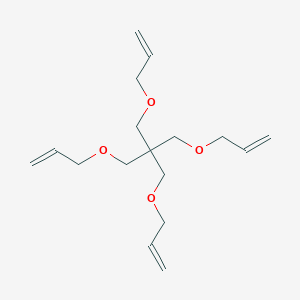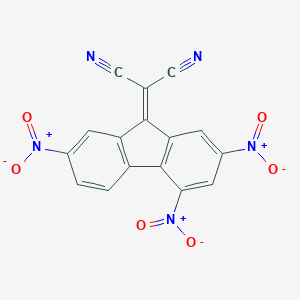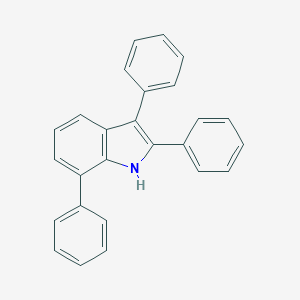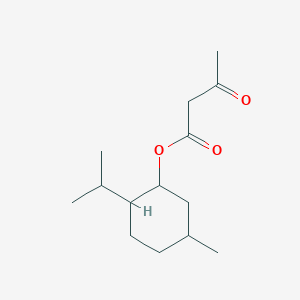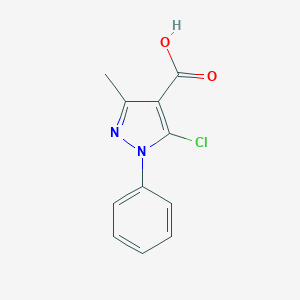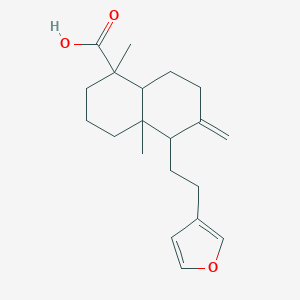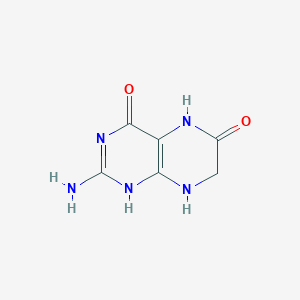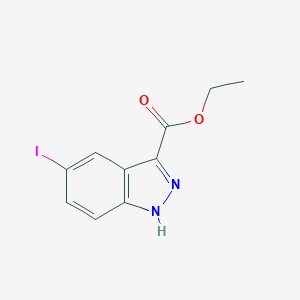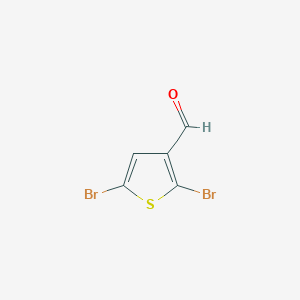
2,5-Dibromothiophene-3-carbaldehyde
描述
2,5-Dibromothiophene-3-carbaldehyde is an organic compound with the molecular formula C5H2Br2OS and a molecular weight of 269.94 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms at the 2 and 5 positions and an aldehyde group at the 3 position on the thiophene ring .
准备方法
Synthetic Routes and Reaction Conditions
2,5-Dibromothiophene-3-carbaldehyde can be synthesized through various methods. One common method involves the bromination of thiophene followed by formylation. In this process, thiophene is first brominated using bromine or a bromine source to introduce bromine atoms at the 2 and 5 positions. The resulting 2,5-dibromothiophene is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent to introduce the aldehyde group at the 3 position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis .
化学反应分析
Types of Reactions
2,5-Dibromothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form more complex thiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organolithium or Grignard reagents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: 2,5-Dibromothiophene-3-carboxylic acid.
Reduction Products: 2,5-Dibromothiophene-3-methanol.
科学研究应用
2,5-Dibromothiophene-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: The compound is used in the development of pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of 2,5-dibromothiophene-3-carbaldehyde is largely dependent on its functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atoms can participate in substitution reactions. These reactive sites allow the compound to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry and material science .
相似化合物的比较
Similar Compounds
- 2,5-Dibromo-3-formylthiophene
- 2,5-Dibromothiophene-3-carboxaldehyde
- 2,5-Dibromo-3-thiophenecarbaldehyde
Uniqueness
2,5-Dibromothiophene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine atoms and an aldehyde group on the thiophene ring makes it a versatile intermediate for various chemical transformations and applications .
属性
IUPAC Name |
2,5-dibromothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2OS/c6-4-1-3(2-8)5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJBDOWMZMXKCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356031 | |
| Record name | 2,5-dibromothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-69-7 | |
| Record name | 2,5-dibromothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
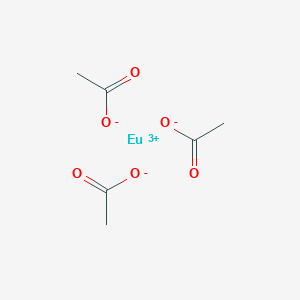
![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)
